STAT3 vs. STAT1 Selectivity
In cell-based high-throughput screening assays conducted by The Scripps Research Institute Molecular Screening Center, 4-(cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide demonstrated an IC₅₀ of 3,030 nM against STAT3, compared with an IC₅₀ of 55,700 nM against STAT1 in a parallel counter-screen . This yields a STAT3/STAT1 selectivity ratio of approximately 18.4-fold. In contrast, the structurally related sulfonamide analog 4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide (BDBM18444) showed a Ki of 23,400 nM and IC₅₀ of 34,400 nM against lysosomal acid glucosylceramidase—a completely unrelated target—demonstrating that subtle sulfonamide N-substitution reshapes target engagement .
Selectivity ratio ≈ 18.4‑fold
| Evidence Dimension | STAT3 vs. STAT1 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | STAT3 IC₅₀ = 3,030 nM; STAT1 IC₅₀ = 55,700 nM; Selectivity ratio = 18.4-fold |
| Comparator Or Baseline | BDBM18444 (4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide): Ki = 23,400 nM, IC₅₀ = 34,400 nM against lysosomal acid glucosylceramidase (different target class) |
| Quantified Difference | Target compound shows 18.4-fold STAT3-over-STAT1 selectivity; comparator engages a non-STAT target entirely |
| Conditions | Cell-based STAT3 and STAT1 inhibition assays; The Scripps Research Institute MLPCN screening center; PubChem AID 1399 (STAT3) and AID 1411 (STAT1) |
Why This Matters
For procurement decisions, 18.4-fold STAT3-over-STAT1 selectivity provides a defined window for pathway-specific interrogation, reducing the likelihood of confounding STAT1-mediated effects compared to non-selective STAT inhibitors.
- [1] BindingDB PrimarySearch_ki for BDBM36863: STAT3 IC₅₀ = 3.03E+3 nM (PubChem AID 1399); STAT1 IC₅₀ = 5.57E+4 nM (PubChem AID 1411). The Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB Entry BDBM18444: 4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide. Ki = 2.34E+4 nM, IC₅₀ = 3.44E+4 nM against lysosomal acid glucosylceramidase. View Source
